(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Description
Properties
Molecular Formula |
C17H18FN3O |
|---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18FN3O/c18-15-6-4-14(5-7-15)17(22)21-11-9-20(10-12-21)13-16-3-1-2-8-19-16/h1-8H,9-13H2 |
InChI Key |
QPGGGCIBLMUSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of 4-pyridinecarbonyl chloride hydrochloride with fluorobenzene in the presence of aluminum chloride. The reaction mixture is heated to reflux for several hours, followed by cooling and acidification with hydrochloric acid. The product is then extracted using dichloromethane and purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Enzyme Inhibition
One of the primary mechanisms of action for (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is its role as an enzyme inhibitor. It has been identified as a potent inhibitor of leukotriene A-4 hydrolase, an enzyme that plays a significant role in inflammatory responses. By binding to the active site of this enzyme, the compound inhibits its activity, thereby modulating various inflammatory processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest moderate potency compared to standard antibiotics like ceftriaxone.
Anticancer Activity
In vitro studies have demonstrated that (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone possesses cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines, indicating potential anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone and related compounds:
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains, revealing that some derivatives had comparable or superior activity to conventional antibiotics.
Cytotoxicity Assays
Cytotoxicity assays performed on various cancer cell lines indicated that certain structural modifications enhanced the anticancer activity of related compounds. These studies highlight the potential for developing new therapeutic agents based on this compound's structure.
Mechanistic Studies
Research has also focused on elucidating the mechanisms by which these compounds exert their biological effects, including their interaction with specific protein targets and pathways involved in cell signaling. Understanding these interactions is crucial for optimizing their pharmacological profiles.
Mechanism of Action
The mechanism of action of (4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It acts as a leukotriene A-4 hydrolase inhibitor, which can modulate inflammatory responses in the body. The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
JNJ-42226314 ([1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone)
- Key Differences : Replaces the pyridin-2-ylmethyl group with a thiazole-2-carbonyl substituent and incorporates an indole ring.
- Biological Activity: Potent, reversible monoacylglycerol lipase (MAGL) inhibitor (IC₅₀ = 2.9 nM), demonstrating high selectivity over fatty acid amide hydrolase (FAAH) and cannabinoid receptors .
- Significance : The thiazole group enhances enzyme inhibition through covalent interactions, unlike the pyridinylmethyl group in the target compound, which may favor reversible binding .
LDK1229 ((4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride)
- Key Differences : Substitutes pyridin-2-ylmethyl with a bis(4-fluorophenyl)methyl group and adds a cyclohexyl moiety.
- Biological Activity: Cannabinoid CB1 receptor inverse agonist (Ki = 4.3 nM) with anorectic antiobesity effects. The bulky bis(fluorophenyl) group enhances receptor affinity but reduces solubility compared to the pyridinylmethyl analogue .
4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3)
- Key Differences : Fluorine is positioned at the 3- instead of 2-site on the pyridine ring.
Physicochemical Data
- Notes: The target compound’s pyridinylmethyl group likely improves aqueous solubility compared to bulky hydrophobic substituents in LDK1229 . Fluorine atoms enhance metabolic stability across all analogues .
Receptor Binding
- Target Compound : Predicted to interact with serotonin or dopamine receptors due to structural similarity to piperazine-based psychotropics (e.g., ’s S 18126, a D4 antagonist) .
- LDK1229: High CB1 inverse agonism (EC₅₀ = 6.7 nM) due to the bis(fluorophenyl) group, which mimics endogenous cannabinoid structures .
Enzyme Inhibition
- Teneligliptin () : A dipeptidyl peptidase-4 (DPP-4) inhibitor, highlighting the versatility of piperazine scaffolds in targeting diverse enzymes .
Biological Activity
(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone, an organic compound classified as an aryl-phenylketone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring linked to a pyridine moiety and a fluorinated phenyl group, which contribute to its unique pharmacological properties. Its molecular formula is with a molecular weight of approximately 301.34 g/mol .
The primary mechanism of action for (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone involves its role as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of leukotriene A-4 hydrolase, which modulates inflammatory responses in biological systems. By binding to the active site of this enzyme, the compound inhibits its activity, thereby influencing various inflammatory processes .
Enzyme Inhibition
Research indicates that (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone exhibits significant inhibitory effects on several enzymes:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Leukotriene A-4 Hydrolase | Competitive | TBD |
| Monoamine Oxidase (MAO) | Non-competitive | TBD |
The specific inhibition constants (IC50) for these enzymes are still under investigation, but preliminary studies suggest that this compound may have therapeutic potential in treating conditions associated with inflammation and neurodegenerative diseases .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone can induce cell death at certain concentrations. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| Human Breast Cancer | 25 | Moderate Cytotoxicity |
| Ovarian Cancer | 30 | Moderate Cytotoxicity |
| Colorectal Cancer | 20 | High Cytotoxicity |
These findings suggest that the compound may play a role in cancer therapy by selectively targeting and inhibiting cancer cell proliferation .
Case Studies
Several studies have explored the biological activity of (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone:
- Study on Inflammation : A study investigated its effects on inflammatory markers in vitro, demonstrating a reduction in pro-inflammatory cytokines when treated with the compound.
- Neuroprotective Effects : Another case study highlighted its potential neuroprotective effects against oxidative stress in neuronal cells, suggesting implications for neurodegenerative diseases such as Alzheimer's.
- Anticancer Activity : A recent investigation into its anticancer properties revealed that it significantly inhibited the growth of various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. Example :
| Derivative Substituent | Reported IC₅₀ (nM) | Source |
|---|---|---|
| 4-Fluorophenyl | 12 ± 2 | |
| 4-Chlorophenyl | 150 ± 20 |
Advanced: What strategies enhance selectivity in derivative design for specific targets?
Answer:
Key Strategies :
Bioisosteric Replacement : Substitute pyridine with pyrimidine to modulate electron density and H-bonding capacity .
Peripheral Modifications : Introduce polar groups (e.g., -OH, -SO₂Me) to the piperazine ring to improve target specificity .
Fragment-Based Design : Use the 4-fluorophenyl-piperazine core as a "privileged fragment" and screen substituents via combinatorial libraries .
Case Study : A derivative with a 2-hydroxyethyl group on piperazine showed 90% selectivity for 5-HT₁A over 5-HT₂A receptors due to steric hindrance effects .
Basic: What are the critical physicochemical properties influencing this compound’s bioavailability?
Answer:
Key Properties :
Q. Experimental Determination :
- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
Methods :
Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding at varying temperatures .
BRET/FRET : Use biosensors to detect real-time interactions in live cells .
Knockdown/Rescue Experiments : siRNA-mediated target knockdown followed by activity loss confirms specificity .
Example : CETSA confirmed a 5°C shift in thermal stability for a kinase target, validating engagement .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage Conditions : -20°C under argon, protected from light (degradation <5% over 12 months) .
- Degradation Pathways : Hydrolysis of the carbonyl group in acidic/basic conditions; monitor via periodic HPLC .
Advanced: How can crystallography resolve ambiguities in stereochemistry or conformation?
Answer:
Protocol :
Crystal Growth : Use vapor diffusion (e.g., ethanol/water) to obtain single crystals .
X-ray Diffraction : Resolve bond angles and torsional strain (e.g., piperazine ring puckering) with 0.8–1.0 Å resolution .
Validation : Compare experimental data with DFT-calculated structures for conformational energy minima .
Example : A study resolved a 60° torsional angle between the fluorophenyl and pyridine moieties, explaining reduced receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
